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Cat. No.: B1680827 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SB297006 is a potent and selective, non-peptide antagonist of the C-C chemokine receptor 3

(CCR3). CCR3 is a key receptor involved in the recruitment and activation of eosinophils, cell

types implicated in the pathogenesis of allergic inflammatory diseases such as asthma. Eotaxin

(CCL11), eotaxin-2 (CCL24), and monocyte chemotactic protein-4 (MCP-4) are some of the

chemokines that bind to CCR3 and mediate its biological effects. By blocking the interaction of

these chemokines with CCR3, SB297006 can inhibit downstream signaling pathways, leading

to the attenuation of eosinophil-mediated inflammation. These application notes provide

detailed protocols for in vitro assays to characterize the activity of SB297006.

Mechanism of Action
SB297006 acts as a competitive antagonist at the CCR3 receptor, thereby preventing the

binding of its cognate chemokines. This blockade inhibits the G-protein-mediated signaling

cascade, which includes the inhibition of calcium mobilization and the activation of mitogen-

activated protein kinases (MAPKs) such as ERK2 and p38. The ultimate effect is the inhibition

of eosinophil chemotaxis and degranulation.
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The following tables summarize the in vitro potency of SB297006 in various functional assays.

The data is compiled from published literature.

Table 1: CCR3 Radioligand Binding Affinity of SB297006

Radioligand
Cell
Type/Membrane
Preparation

Ki (nM) Reference

[125I]Eotaxin
Human Eosinophil

Membranes
2.5 ± 0.4 [1]

[125I]MCP-4
Human Eosinophil

Membranes
3.1 ± 0.6 [1]

Table 2: Functional Inhibition of CCR3-mediated Responses by SB297006

| Assay | Cell Type | Stimulating Ligand | IC50 (nM) | Reference | | :--- | :--- | :--- | :--- | | Calcium

Mobilization | RBL-2H3-CCR3 cells | Eotaxin | 18 ± 3 |[1] | | Calcium Mobilization | Human

Eosinophils | Eotaxin | 29 ± 5 |[1] | | Calcium Mobilization | RBL-2H3-CCR3 cells | MCP-4 | 22 ±

4 |[1] | | Chemotaxis | Human Eosinophils | Eotaxin | 10 ± 2 |[1] |
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Caption: CCR3 signaling cascade and the inhibitory action of SB297006.
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Caption: Workflow for evaluating SB297006's in vitro activity.

Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of SB297006 for the CCR3 receptor.
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Materials:

Human eosinophils or CCR3-expressing cell line membranes

[125I]Eotaxin or [125I]MCP-4 (radioligand)

SB297006

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4)

Glass fiber filters

Scintillation fluid

Scintillation counter

Protocol:

Prepare serial dilutions of SB297006 in binding buffer.

In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand (at a final concentration

close to its Kd), and 50 µL of the SB297006 dilution or vehicle control.

Add 50 µL of the membrane preparation (containing a known amount of protein) to each well.

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using

a scintillation counter.

Determine the concentration of SB297006 that inhibits 50% of the specific binding of the

radioligand (IC50).
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay
Objective: To measure the inhibitory effect of SB297006 on chemokine-induced intracellular

calcium release.

Materials:

RBL-2H3 cells stably expressing CCR3 or human eosinophils

Fluo-4 AM or other calcium-sensitive fluorescent dye

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

Eotaxin or MCP-4

SB297006

Fluorescence plate reader with automated liquid handling

Protocol:

Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere

overnight.

The next day, wash the cells with HBSS.

Load the cells with Fluo-4 AM (typically 2-5 µM in HBSS) for 45-60 minutes at 37°C.

Wash the cells twice with HBSS to remove excess dye.

Add 100 µL of HBSS to each well.

Prepare serial dilutions of SB297006 and add them to the wells. Incubate for 15-30 minutes

at 37°C.

Measure the baseline fluorescence for a few seconds.
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Add a pre-determined concentration of the chemokine agonist (e.g., eotaxin at its EC80) and

immediately start recording the fluorescence intensity over time (typically for 1-2 minutes).

The change in fluorescence intensity reflects the change in intracellular calcium

concentration.

Determine the IC50 value of SB297006 by plotting the inhibition of the calcium response

against the concentration of the compound.

Chemotaxis Assay
Objective: To assess the ability of SB297006 to inhibit eosinophil migration towards a

chemokine gradient.

Materials:

Human eosinophils, freshly isolated

Chemotaxis chamber (e.g., Boyden chamber) with polycarbonate filters (typically 5 µm pore

size)

RPMI 1640 medium with 0.1% BSA

Eotaxin

SB297006

Calcein-AM (for cell labeling and quantification)

Protocol:

Label the isolated eosinophils with Calcein-AM.

Resuspend the labeled cells in RPMI 1640 with 0.1% BSA at a concentration of 1-2 x 106

cells/mL.

Pre-incubate the cells with various concentrations of SB297006 or vehicle control for 15-30

minutes at 37°C.
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In the lower wells of the chemotaxis chamber, add RPMI 1640 with 0.1% BSA containing the

chemoattractant (e.g., eotaxin at an optimal concentration) or medium alone (negative

control).

Place the filter membrane over the lower wells.

Add the cell suspension (containing SB297006 or vehicle) to the upper wells.

Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.

After incubation, remove the non-migrated cells from the top of the filter.

Quantify the number of migrated cells on the bottom of the filter by measuring the

fluorescence with a plate reader.

Calculate the percentage of inhibition of chemotaxis for each concentration of SB297006
and determine the IC50 value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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